[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
Brand Name: Vulcanchem
CAS No.: 141411-00-9
VCID: VC0188707
InChI: InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1
SMILES: CC(COC(=O)C)C1CCC2C1(CCCC2=O)C
Molecular Formula: C15H24O3
Molecular Weight: 252.354

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

CAS No.: 141411-00-9

Cat. No.: VC0188707

Molecular Formula: C15H24O3

Molecular Weight: 252.354

* For research use only. Not for human or veterinary use.

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one - 141411-00-9

Specification

CAS No. 141411-00-9
Molecular Formula C15H24O3
Molecular Weight 252.354
IUPAC Name [(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate
Standard InChI InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1
Standard InChI Key GMKVTHVOBSXAST-IKVITTDRSA-N
SMILES CC(COC(=O)C)C1CCC2C1(CCCC2=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator